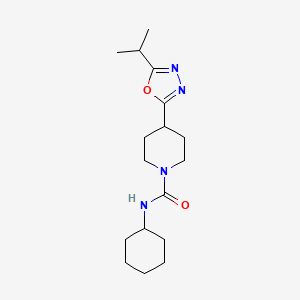![molecular formula C21H18N2OS B2974288 N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide CAS No. 439111-78-1](/img/structure/B2974288.png)
N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide, also known as IQ-1S, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
Crystal Structure and Synthesis Techniques
Crystal Structure Analysis : Studies on compounds similar to N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide often include crystal structure analysis using techniques like X-ray diffraction. For example, research on N-(4-acetylphenyl)quinoline-3-carboxamide demonstrated the use of FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy for spectral characterization, with crystal packing mainly controlled by hydrogen bond interactions (Polo-Cuadrado et al., 2021).
Microwave-Assisted Synthesis : Efficient synthesis methods have been developed for thieno[2,3-b]quinoline derivatives, including microwave-assisted techniques under solvent-free conditions. This approach has facilitated the synthesis of a variety of derivatives, highlighting the adaptability of these compounds for various applications (Nandeshwarappa et al., 2005).
Biological Activities and Potential Applications
Antitumor Properties : Several studies have evaluated the cytotoxic and antitumor activities of thieno[2,3-b]quinoline derivatives. For instance, derivatives have shown significant activity against various cancer cell lines, including breast and melanoma cell lines, suggesting their potential as anticancer agents (Hung et al., 2014).
Potential for Imaging and Radiolabeling : Thieno[2,3-b]quinoline derivatives have been explored for their suitability in imaging and radiolabeling applications. Functionalization through lithiation and subsequent reactions have led to the development of compounds useful for positron emission tomography (PET) imaging, demonstrating the versatility of these compounds in diagnostic applications (Bennacef et al., 2007).
Photochemical Synthesis and Evaluation : Novel synthesis routes have been investigated for the production of benzo[b]thieno[2,3-c]quinolone derivatives, with some compounds exhibiting marked antitumor activity. This highlights the potential of these compounds in the development of new anticancer drugs (Dogan Koruznjak et al., 2003).
Mechanism of Action
Target of Action
The primary target of N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide is the protein kinase C epsilon (PKCε) and its adaptor protein, the receptor for activated C-kinase 2 (RACK2) . PKCε plays key roles in tumor suppression .
Mode of Action
N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide acts as a small molecule disruptor of the PKCε/RACK2 protein–protein interaction . Upon activation, PKCε associates with RACK2 and is translocated from the cytosolic to the membrane fraction . The compound interferes with this interaction, suppressing PKCε signaling and reducing malignant properties .
Biochemical Pathways
The compound’s action affects the signaling pathways associated with PKCε and RACK2 . It also impacts the expression of glycosphingolipids (GSLs), which are known to play a role in various cellular functions, including cell-cell interaction, cell-substratum adhesion, and signal transduction .
Result of Action
Treatment with N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide has been shown to reduce the percentage of cancer stem cells in ovarian cancer cell lines . It also results in statistically meaningful increased apoptosis, including both early and late apoptosis , suggesting a pivotal role in initiating programmed cell death by the apoptotic pathway .
properties
IUPAC Name |
N-(4-propan-2-ylphenyl)thieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-13(2)14-7-9-17(10-8-14)22-20(24)19-12-16-11-15-5-3-4-6-18(15)23-21(16)25-19/h3-13H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBFVERUQGAJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2974209.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(morpholinosulfonyl)furan-2-carboxamide](/img/structure/B2974215.png)

![5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2974218.png)




![N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2974226.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2974227.png)